Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate
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Overview
Description
Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyrimidinone ring, introduction of the trifluoromethyl group, and coupling with the ethyl ester and phenylcarbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(methylcarbonyl)amino]propanoate: Contains a methylcarbonyl group instead of a phenylcarbonyl group, which may influence its chemical properties.
Uniqueness
The presence of the trifluoromethyl and phenylcarbonyl groups in Ethyl 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]propanoate imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19F3N4O5 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-benzamido-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C18H19F3N4O5/c1-4-30-15(28)17(18(19,20)21,23-13(26)10-8-6-5-7-9-10)11-12(22)24(2)16(29)25(3)14(11)27/h5-9H,4,22H2,1-3H3,(H,23,26) |
InChI Key |
URSGGWURHMCABH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(C(=O)N(C1=O)C)C)N)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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